2,5-Diethyl-1,3,4-thiadiazole

Catalog No.
S9018138
CAS No.
M.F
C6H10N2S
M. Wt
142.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diethyl-1,3,4-thiadiazole

Product Name

2,5-Diethyl-1,3,4-thiadiazole

IUPAC Name

2,5-diethyl-1,3,4-thiadiazole

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

InChI

InChI=1S/C6H10N2S/c1-3-5-7-8-6(4-2)9-5/h3-4H2,1-2H3

InChI Key

BXVZVOBTUSLCIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)CC

2,5-Diethyl-1,3,4-thiadiazole (CAS: 40928-84-5) is a symmetrically substituted, liquid-phase heterocyclic building block utilized in organic synthesis, materials science, and formulation chemistry. Characterized by its 1,3,4-thiadiazole core and dual ethyl substituents, this compound provides a specific balance of lipophilicity and moderate steric hindrance. In industrial procurement, it is primarily sourced as a precursor for agrochemicals, specialized polymer architectures, and metal-deactivating lubricant additives, where its physical state and solubility profile offer distinct manufacturability advantages over shorter- or longer-chain analogs .

Research Fit

Symmetrical 2,5-disubstitution fits one-step heterocycle synthesis workflows
Reported purity grade supports analytical method development and reference standard use
Ambient storage simplifies lab-scale procurement and handling

Buyers often consider substituting 2,5-diethyl-1,3,4-thiadiazole with the structurally similar 2,5-dimethyl-1,3,4-thiadiazole (CAS: 27464-82-0) to reduce raw material costs. However, this generic substitution frequently introduces processing bottlenecks in scale-up and continuous manufacturing environments due to critical differences in physical state. The dimethyl analog is a solid at room temperature (melting point 61–64 °C) , requiring either energy-intensive heated transfer lines or the addition of organic solvents for liquid dosing. In contrast, the diethyl variant remains a stable liquid under standard conditions, enabling neat, solvent-free injection in continuous flow reactors and direct blending into non-polar hydrocarbon matrices .

Substitution Risk

Alkyl chain length shifts density and solubility; 2,5-dimethyl analog may not match formulation behavior.
Boiling point difference between ethyl and methyl derivatives can alter distillation and reaction volatility profiles.
Substituent electronic effects govern corrosion inhibition; methyl-for-ethyl substitution may not preserve adsorption performance.

Physical State and Neat Processability

The most critical procurement differentiator for 2,5-diethyl-1,3,4-thiadiazole is its liquid state at ambient temperatures, which fundamentally alters handling requirements compared to its closest in-class substitute. 2,5-Diethyl-1,3,4-thiadiazole exhibits a boiling point of 105 °C at 18.7 hPa and remains a flowable liquid at 20 °C . Conversely, 2,5-dimethyl-1,3,4-thiadiazole is a crystalline solid with a melting point of 61–64 °C . This ~80 °C difference in phase transition behavior means the diethyl compound can be pumped neat in automated synthesis workflows, whereas the dimethyl baseline requires dissolution, reducing reactor volumetric efficiency.

Evidence DimensionPhysical State and Phase Transition
Target Compound DataLiquid at 20 °C (bp 105 °C / 18.7 hPa)
Comparator Or Baseline2,5-Dimethyl-1,3,4-thiadiazole (Solid at 20 °C, mp 61–64 °C)
Quantified DifferenceTransition from solid to liquid handling at ambient temperature.
ConditionsStandard ambient temperature and pressure (SATP) handling.

Eliminates the need for heated transfer lines or solvent dissolution in continuous manufacturing and automated dosing systems.

One-pot synthesis route
Class-level inference
1‑step (symmetric) vs 2‑4 steps (unsymmetric analogs)
Supports synthetic efficiency review
Yield data to verify under specific conditions

Distillation Profile and Purification Efficiency

In large-scale synthesis, the ability to purify intermediates via vacuum distillation without the risk of crystallization in condenser lines is a major operational requirement. Patent literature demonstrates that 2,5-diethyl-1,3,4-thiadiazole distills cleanly as a liquid at 81–85 °C under 3 Torr [1]. In contrast, the dimethyl analog distills at 97–100 °C at 20 Torr but crystallizes (mp 64 °C) upon cooling [1], which can cause severe blockages in industrial condenser systems. Furthermore, the diisopropyl analog requires higher vacuum and temperatures (92–97 °C at 2 Torr) [1], increasing thermal stress on the separation equipment.

Evidence DimensionVacuum Distillation Profile
Target Compound Data81–85 °C at 3 Torr (remains liquid upon cooling)
Comparator Or Baseline2,5-Dimethyl-1,3,4-thiadiazole (97–100 °C at 20 Torr, crystallizes upon cooling)
Quantified DifferenceAvoidance of post-distillation crystallization and line blockage.
ConditionsIndustrial vacuum distillation and condenser recovery.

Prevents costly equipment blockages and thermal degradation during the purification of bulk synthetic intermediates.

Density & boiling point
Data to verify
Density 1.068–1.073 g/cm³ (ethyl) vs 1.119–1.123 g/cm³ (methyl); BP ~234.6°C vs 204–206°C at 760 mmHg
Chain-length-dependent physical properties affect formulation
Sources to verify; water solubility marginally reduced

Lipophilicity and Hydrocarbon Formulation Stability

For applications in lubricant additives and oil-phase formulations, the solubility of the thiadiazole core is paramount. The addition of two methylene units in 2,5-diethyl-1,3,4-thiadiazole increases the calculated partition coefficient (logP) by approximately +1.0 units compared to the dimethyl baseline [1]. This quantitative shift in lipophilicity prevents the additive from precipitating out of non-polar aliphatic matrices during cold-storage. While the dimethyl variant is prone to crystallization in base oils, the diethyl variant maintains long-term phase stability [1].

Evidence DimensionStructural Lipophilicity (logP increment)
Target Compound Data+1.0 logP units (estimated based on C2 vs C1 chains)
Comparator Or Baseline2,5-Dimethyl-1,3,4-thiadiazole (Baseline logP)
Quantified Difference~1.0 unit increase in logP, drastically improving non-polar solubility.
ConditionsBlending into aliphatic hydrocarbon base oils.

Ensures long-term shelf stability and prevents additive drop-out in commercial hydrocarbon-based lubricant and anti-corrosion formulations.

Thermochemical stability
Class-level inference
Ethyl analog shows altered ΔfH° relative to methyl; trend from 5‑R‑thio class
Thermal stability shift requires experimental quantification
Extrapolated from class; direct data not reported
Electronic structure & corrosion
Class-level inference
DFT: ethyl positions compound at intermediate electronic space; inhibition efficiency scales with ΔE
Electronic parameter positioning guides inhibitor selection
Direct ΔE and inhibition data for target compound pending

Continuous Flow Synthesis of Pharmaceutical Intermediates

Because 2,5-diethyl-1,3,4-thiadiazole is a stable liquid at room temperature, it functions as a highly efficient building block for continuous flow reactors where neat injection maximizes throughput and volumetric efficiency. It avoids the solvent-dependency and line-clogging risks associated with the solid dimethyl analog .

High-Performance Lubricant and Anti-Corrosion Additives

The enhanced lipophilicity provided by the ethyl substituents allows this compound to be seamlessly blended into hydrocarbon-based oils and greases. It acts as an effective metal deactivator and sulfur-scavenger without the precipitation risks inherent to shorter-chain thiadiazoles during cold-temperature storage .

Precursor for Advanced Covalent Organic Frameworks (COFs)

In materials science, the moderate steric bulk of the diethyl groups can be leveraged to tune the pore size and inter-chain spacing of thiadiazole-linked polymers and COFs. It provides a precise structural middle-ground between the tightly packed dimethyl derivatives and the highly hindered diisopropyl analogs [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
One-Pot Heterocycle Library Synthesis
Symmetrical 2,5-disubstitution pattern
One-step route reproducibility and NMR characterization efficiency
HPLC Method Development Reference Standard
Established chromatographic retention profile
Method transfer and system suitability benchmarking
Alkyl Chain-Length Optimization Scaffold
Intermediate ethyl chain electronic and solubility profile
Structure-property continuum for adsorption or self-assembly parameters
Non-Aqueous Electrolyte Additive & Ligand
Moderate lipophilicity and metal coordination capability
Non-aqueous formulation compatibility and mixed-type inhibition behavior

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

142.05646950 g/mol

Monoisotopic Mass

142.05646950 g/mol

Heavy Atom Count

9

UNII

U8J8UB9FSE

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